Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and an ethyl ester group attached to a pyrazole ring.
Mechanism of Action
Target of Action
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound used commercially as an intermediate to several fungicides . The primary target of this compound is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production within cells .
Mode of Action
The compound acts by inhibiting the activity of succinate dehydrogenase . This inhibition disrupts the normal function of the mitochondrial respiratory chain, leading to a decrease in energy production within the cell
Biochemical Pathways
The inhibition of succinate dehydrogenase affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle . The TCA cycle is a central metabolic pathway involved in the production of ATP, the main energy currency of the cell. By inhibiting SDH, the compound disrupts the TCA cycle, leading to a decrease in ATP production and, consequently, a decrease in cellular energy levels .
Result of Action
The primary result of the compound’s action is the inhibition of fungal growth . By disrupting energy production within fungal cells, the compound effectively inhibits the growth and proliferation of these organisms . This makes it a valuable tool in the control of various fungal diseases.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors These may include temperature, pH, and the presence of other substances that could interact with the compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate are largely defined by its role in the inhibition of succinate dehydrogenase (SDHI), an enzyme involved in the citric acid cycle . This interaction with SDHI suggests that this compound may interact with other enzymes and proteins involved in metabolic pathways.
Cellular Effects
Its role as an SDHI inhibitor suggests that it may influence cell function by disrupting energy production within the cell
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with succinate dehydrogenase (SDHI), an enzyme involved in the citric acid cycle . By inhibiting SDHI, this compound disrupts the normal flow of the citric acid cycle, potentially leading to changes in cellular energy production.
Metabolic Pathways
This compound is involved in the citric acid cycle through its inhibition of succinate dehydrogenase (SDHI) . This suggests that it may interact with other enzymes and cofactors involved in this metabolic pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of difluoroacetoacetic acid ethyl ester with methylhydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethyl acetate, and under controlled temperature conditions. The mixture is heated under reflux for several hours to facilitate the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester
Comparison: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to its ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its acid, amide, and methyl ester counterparts. The presence of the ethyl ester group can enhance its lipophilicity, making it more suitable for certain applications in drug development and agrochemicals .
Properties
IUPAC Name |
ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-12(2)11-6(5)7(9)10/h4,7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQQMVMIANXDKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469916 | |
Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141573-95-7 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141573-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141573957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Q1: Why is Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate considered an important building block in agrochemistry?
A1: this compound (DFMMP) serves as a key precursor for a new generation of fungicides []. This includes commercially available products like Sedaxane by Syngenta, Fluxapyroxad by BASF, and Bixafen by Bayer. These fungicides play a crucial role in protecting crops and ensuring food security.
Q2: What are the environmental advantages of the synthetic route for DFMMP developed by Solvay laboratories?
A2: The abstract highlights that the novel synthesis of DFMMP developed by Solvay laboratories is both cost-competitive and environmentally friendly []. This suggests that compared to previous methods, this route likely uses less hazardous reagents, produces less waste, and/or operates under milder reaction conditions. This contributes to a reduced environmental footprint for the production of this important fungicide building block.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.